
11-dehydro-TXB3
Descripción general
Descripción
11-deshidro Tromboxano B3: es un metabolito urinario del Tromboxano A3, que se deriva del ácido eicosapentaenoico (EPA). Es parte de la familia del tromboxano, que juega un papel crucial en la agregación plaquetaria y la vasoconstricción. El compuesto tiene una fórmula molecular de C20H30O6 y un peso molecular de 366.45 g/mol .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 11-deshidro Tromboxano B3 generalmente implica la oxidación del Tromboxano A3. El proceso incluye el uso de agentes oxidantes específicos en condiciones controladas para lograr el producto deseado. Las rutas sintéticas exactas y las condiciones de reacción a menudo son propiedad y pueden variar según la configuración de investigación o industrial .
Métodos de producción industrial: La producción industrial de 11-deshidro Tromboxano B3 no está ampliamente documentada, ya que se utiliza principalmente para fines de investigación. El compuesto generalmente se sintetiza en laboratorios especializados utilizando técnicas avanzadas de síntesis química .
Análisis De Reacciones Químicas
Tipos de reacciones: 11-deshidro Tromboxano B3 experimenta diversas reacciones químicas, que incluyen:
Oxidación: Conversión del Tromboxano A3 a 11-deshidro Tromboxano B3.
Reducción: Posibles reacciones de reducción para formar otros metabolitos.
Sustitución: Posibles reacciones de sustitución que involucran grupos funcionales
Reactivos y condiciones comunes:
Agentes oxidantes: Utilizados en la oxidación del Tromboxano A3.
Agentes reductores: Empleados en reacciones de reducción.
Solventes: Los solventes comunes incluyen DMF, DMSO y etanol
Principales productos formados: El producto principal formado a partir de estas reacciones es 11-deshidro Tromboxano B3. También se pueden producir otros metabolitos menores dependiendo de las condiciones de reacción .
Aplicaciones Científicas De Investigación
11-deshidro Tromboxano B3 tiene varias aplicaciones de investigación científica, que incluyen:
Biomarcador para enfermedades cardiovasculares: Se utiliza como biomarcador para monitorear la activación plaquetaria y la efectividad de las terapias antiplaquetarias
Investigación en trombosis y hemostasia: El compuesto se estudia por su papel en la trombosis y la hemostasia, proporcionando información sobre los mecanismos de coagulación de la sangre
Estudios farmacológicos: Se utiliza en estudios farmacológicos para comprender los efectos de varios fármacos en las vías del tromboxano
Investigación nutricional: El compuesto se investiga en investigación nutricional para estudiar los efectos del EPA dietético en el metabolismo del tromboxano
Mecanismo De Acción
11-deshidro Tromboxano B3 ejerce sus efectos al interactuar con los receptores del tromboxano e influir en la agregación plaquetaria y la vasoconstricción. El compuesto es un metabolito estable del Tromboxano A3 y refleja la biosíntesis general del tromboxano en el cuerpo. Sirve como un biomarcador no invasivo para la activación plaquetaria y la evaluación del riesgo cardiovascular .
Comparación Con Compuestos Similares
Compuestos similares:
Tromboxano A3: El precursor del 11-deshidro Tromboxano B3, involucrado en la agregación plaquetaria y la vasoconstricción
11-deshidro Tromboxano B2: Otro metabolito urinario del tromboxano, utilizado como biomarcador para la activación plaquetaria
Unicidad: 11-deshidro Tromboxano B3 es único debido a su papel específico como metabolito del Tromboxano A3 y su aplicación como biomarcador para la ingesta de EPA dietética y la salud cardiovascular .
Propiedades
IUPAC Name |
(Z)-7-[(2R,3S,4S)-4-hydroxy-2-[(1E,3S,5Z)-3-hydroxyocta-1,5-dienyl]-6-oxooxan-3-yl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O6/c1-2-3-6-9-15(21)12-13-18-16(17(22)14-20(25)26-18)10-7-4-5-8-11-19(23)24/h3-4,6-7,12-13,15-18,21-22H,2,5,8-11,14H2,1H3,(H,23,24)/b6-3-,7-4-,13-12+/t15-,16-,17-,18+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAHMLWQISGEXBB-XMEKLSCHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC(C=CC1C(C(CC(=O)O1)O)CC=CCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C[C@@H](/C=C/[C@@H]1[C@H]([C@H](CC(=O)O1)O)C/C=C\CCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How can researchers accurately measure 11-dehydro-TXB3 in biological samples?
A: Accurately quantifying this compound in complex biological matrices like urine presents a challenge. A sensitive and specific method utilizing gas chromatography coupled with selected ion monitoring (GC/SIM) has been developed. [] This method employs an [18O2]-labeled this compound as an internal standard to improve accuracy. Following extraction and derivatization, the sample is analyzed via GC/SIM, allowing for the separation and quantification of this compound even at picogram levels. []
Q2: What is the significance of identifying 11-dehydro-2,3-dinor-TXB3 in human urine?
A: The identification of 11-dehydro-2,3-dinor-TXB3 in human urine provides crucial evidence for the endogenous formation and metabolism of TXA3 in humans. [] This metabolite, formed through beta-oxidation of this compound, confirms that TXA3, derived from EPA, undergoes similar metabolic pathways as its counterpart TXA2 (derived from arachidonic acid). This finding opens avenues for investigating the specific biological roles of TXA3 and its metabolites in human health and disease. []
Q3: How do the levels of this compound compare to those of 11-dehydro-TXB2 in humans?
A: Research indicates that this compound levels in urine are considerably lower than those of 11-dehydro-TXB2, typically less than 1% in healthy individuals. [] Interestingly, dietary supplementation with EPA has been shown to increase urinary this compound. [] This suggests a potential link between EPA intake, TXA3 production, and the subsequent formation of this compound, highlighting a possible area for further research into the impact of dietary EPA on these pathways.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(2-Chlorophenyl)phenylmethyl]piperazine](/img/structure/B138238.png)
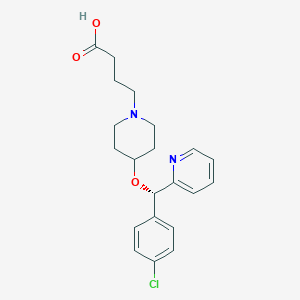
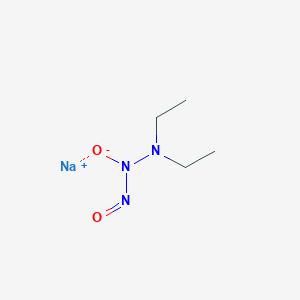

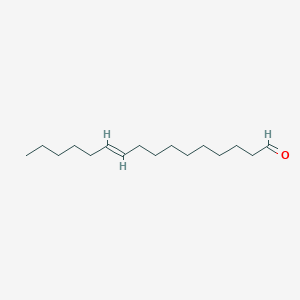
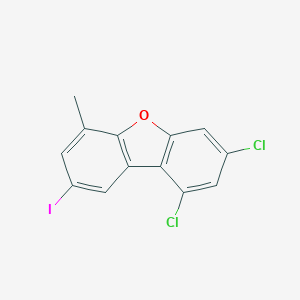

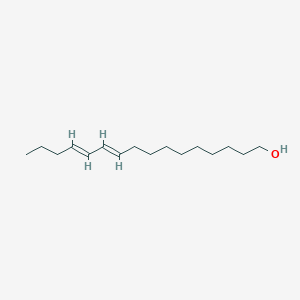
![(S)-1-[3-(Trifluoromethyl)phenyl]ethylamine](/img/structure/B138262.png)
![6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B138263.png)

![(S)-Methyl 2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)-3-methylbutanoate hydrochloride](/img/structure/B138267.png)
